2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
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Overview
Description
2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms, linked to a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with acetic anhydride to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole with phenylacetyl chloride to produce the target compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological investigations.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. The oxadiazole ring is known for its bioactivity, and modifications to the phenylacetamide moiety can enhance its pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed bioactivities. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
- 2-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
- 2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is unique due to the presence of the 2-methylphenyl group. This substitution can influence its chemical reactivity and biological activity, potentially offering advantages in specific applications, such as enhanced antimicrobial properties or improved stability in industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-7-5-6-10-14(12)17-19-15(20-22-17)11-16(21)18-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPYHHYQGLPRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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